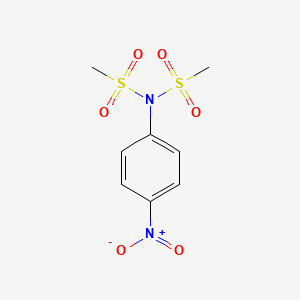

N-(methylsulfonyl)-N-(4-nitrophenyl)methanesulfonamide

CAS No.: 96422-12-7

Cat. No.: VC6717349

Molecular Formula: C8H10N2O6S2

Molecular Weight: 294.3

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 96422-12-7 |

|---|---|

| Molecular Formula | C8H10N2O6S2 |

| Molecular Weight | 294.3 |

| IUPAC Name | N-methylsulfonyl-N-(4-nitrophenyl)methanesulfonamide |

| Standard InChI | InChI=1S/C8H10N2O6S2/c1-17(13,14)10(18(2,15)16)8-5-3-7(4-6-8)9(11)12/h3-6H,1-2H3 |

| Standard InChI Key | ZLKTWFXITGZKLW-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C |

Introduction

Chemical Identity and Structural Features

N-(Methylsulfonyl)-N-(4-nitrophenyl)methanesulfonamide belongs to the sulfonamide class, distinguished by two methylsulfonyl groups attached to a nitrogen atom that is further bonded to a 4-nitrophenyl ring. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 96422-12-7 | |

| Molecular Formula | ||

| Molecular Weight | 294.3 g/mol | |

| PubChem CID | 44116862 | |

| InChIKey | ZLKTWFXITGZKLW-UHFFFAOYSA-N |

The nitro group at the para position of the phenyl ring introduces electronic effects that influence reactivity, while the sulfonyl groups enhance stability and solubility in polar solvents. X-ray crystallography of analogous compounds, such as N-(4-methoxy-2-nitrophenyl)-N-(methylsulfonyl)acetamide, reveals planar aromatic systems with slight deviations (≤10°) in nitro group orientation due to steric and electronic interactions .

Synthesis and Characterization

Spectroscopic Characterization

-

IR Spectroscopy: Expected peaks include at 1,150–1,350 cm and at 1,520–1,560 cm.

-

NMR: NMR would show aromatic protons as doublets (δ 7.5–8.5 ppm) and methyl sulfonyl groups as singlets (δ 3.0–3.5 ppm) .

Crystallographic studies of related sulfonamides demonstrate intermolecular C–H···O hydrogen bonds, which stabilize the crystal lattice along specific axes .

Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Solubility | Moderate in DMSO, DMF; low in water | |

| Stability | Stable under inert conditions | |

| Melting Point | Not reported |

The nitro group’s electron-withdrawing nature reduces basicity at the nitrogen center, while sulfonyl groups contribute to thermal stability.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing heterocyclic drugs, leveraging its sulfonyl groups for further functionalization.

Patent Landscape

Patents indexed under InChIKey ZLKTWFXITGZKLW-UHFFFAOYSA-N cover synthesis methods and applications in drug delivery systems.

Related Compounds

| Compound Name | Molecular Formula | Molecular Weight | Key Difference |

|---|---|---|---|

| N-Methyl-N-(4-nitrophenyl)methanesulfonamide | 230.24 g/mol | Single sulfonyl group | |

| (4-Nitrophenyl)methanesulfonamide | 216.22 g/mol | No methylsulfonyl group |

Future Perspectives

Current gaps include in vivo toxicity profiling and mechanistic studies on biological targets. Advances in crystallography and computational modeling could optimize its role in drug design .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume